molecular formula C13H12ClN3O2 B13778421 3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid

3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid

Cat. No.: B13778421
M. Wt: 277.70 g/mol
InChI Key: AQTRYZLMFAZHES-UHFFFAOYSA-N
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Description

3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid is a complex organic compound that features a pyrimidine ring substituted with a 2-chlorophenyl group and an amino acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the 2-chlorophenyl group. The amino acid side chain is then attached through a series of coupling reactions. For example, the synthesis might involve the use of reagents such as ethyl cyanoacetate, 2-chlorobenzaldehyde, and ammonium acetate under reflux conditions to form the pyrimidine core .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid is unique due to the presence of the 2-chlorophenyl group, which can influence its reactivity and biological activity. The combination of the pyrimidine ring and the amino acid side chain also provides a versatile scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C13H12ClN3O2

Molecular Weight

277.70 g/mol

IUPAC Name

3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid

InChI

InChI=1S/C13H12ClN3O2/c14-10-4-2-1-3-9(10)13-16-6-8(7-17-13)11(15)5-12(18)19/h1-4,6-7,11H,5,15H2,(H,18,19)

InChI Key

AQTRYZLMFAZHES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=N2)C(CC(=O)O)N)Cl

Origin of Product

United States

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